molecular formula C17H19BrN4S B11250877 3-(3-Bromophenyl)-6-((3-methylpiperidin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole

3-(3-Bromophenyl)-6-((3-methylpiperidin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B11250877
M. Wt: 391.3 g/mol
InChI Key: YQESBIHHLCIMEP-UHFFFAOYSA-N
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Description

1-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-3-METHYLPIPERIDINE is a complex heterocyclic compound that combines a triazole ring, a thiazole ring, and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the bromophenyl group adds to its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-3-METHYLPIPERIDINE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Formation of the Thiazole Ring: This involves the reaction of thioamides with α-haloketones.

    Coupling with Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring through reductive amination or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-3-METHYLPIPERIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or thiazole rings.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

1-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-3-METHYLPIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-3-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-3-METHYLPIPERIDINE is unique due to its combination of triazole, thiazole, and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19BrN4S

Molecular Weight

391.3 g/mol

IUPAC Name

3-(3-bromophenyl)-6-[(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C17H19BrN4S/c1-12-4-3-7-21(9-12)10-15-11-22-16(19-20-17(22)23-15)13-5-2-6-14(18)8-13/h2,5-6,8,11-12H,3-4,7,9-10H2,1H3

InChI Key

YQESBIHHLCIMEP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=CN3C(=NN=C3S2)C4=CC(=CC=C4)Br

Origin of Product

United States

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